Cas no 143086-29-7 (Cycloechinulin)

Cycloechinulin structure
Cycloechinulin structure
Product Name:Cycloechinulin
CAS No:143086-29-7
MF:C20H21N3O3
MW:351.399044752121
CID:1016731
PubChem ID:75149262
Update Time:2025-04-20

Cycloechinulin Chemical and Physical Properties

Names and Identifiers

    • methyl 3-[2-(dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate
    • LogP
    • CYCLOECHINULIN
    • Ent-cycloechinulin
    • 143086-29-7
    • (2Z,6S)-16-Methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione
    • (3S)-2,3,8,9-tetrahydro-11-methoxy-3,8,8-trimethyl-pyrazino[1',2':1,2]azocino[5,4-b]indole-1,4-dione
    • (2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo(10.7.0.03,8.014,19)nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione
    • DTXCID701475770
    • Cycloechinulin
    • Inchi: 1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24)/b8-7?,16-10-/t11-/m0/s1
    • InChI Key: RCTQPWJZZZLMBI-AUHQLAKESA-N
    • SMILES: O=C1[C@H](C)NC(C2=CC3C4C=CC(=CC=4NC=3C(C)(C)C=CN21)OC)=O |t:6|

Computed Properties

  • Exact Mass: 351.15843
  • Monoisotopic Mass: 351.15829154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 1
  • Complexity: 684
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 2
  • XLogP3: 2.9
  • Topological Polar Surface Area: 74.4Ų

Experimental Properties

  • PSA: 63.91

Cycloechinulin Pricemore >>

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